Fluoroacetonitrile

Catalog No.
S748877
CAS No.
503-20-8
M.F
C2H2FN
M. Wt
59.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoroacetonitrile

CAS Number

503-20-8

Product Name

Fluoroacetonitrile

IUPAC Name

2-fluoroacetonitrile

Molecular Formula

C2H2FN

Molecular Weight

59.04 g/mol

InChI

InChI=1S/C2H2FN/c3-1-2-4/h1H2

InChI Key

GNFVFPBRMLIKIM-UHFFFAOYSA-N

SMILES

C(C#N)F

Synonyms

Fluoromethyl cyanide; Monofluoroacetonitrile;

Canonical SMILES

C(C#N)F

The exact mass of the compound Fluoroacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fluoroacetonitrile is a highly polar, weakly solvating aliphatic nitrile characterized by its low molecular weight, low freezing point, and electron-withdrawing fluorine substituent. In industrial procurement, it is primarily sourced as an advanced electrolyte solvent or additive for next-generation lithium-ion and lithium-metal batteries, where it enables extreme low-temperature operation and robust solid electrolyte interphase (SEI) formation [1]. Beyond energy storage, its unique electronic profile makes it a valuable polar aprotic solvent and fluorinated building block in pharmaceutical synthesis and organometallic catalysis, offering distinct coordination behavior compared to standard non-fluorinated nitriles [2].

Research & Procurement Fit

Fluorinated C2 synthon Introduces monofluoromethyl group in organic synthesis; compatible with ketone and heterocycle preparations.
Electrolyte co-solvent Reported to enable Li-ion conductivity at extreme sub-zero temperatures for battery research.
Research precursor Used in the design of fluorinated enzyme inhibitors and bioactive tool compounds in medicinal chemistry studies.

Substituting fluoroacetonitrile with generic alternatives like acetonitrile or standard carbonate solvents (e.g., ethylene carbonate or propylene carbonate) fundamentally compromises extreme-condition performance. In battery applications, standard carbonates suffer from high desolvation energies and freeze at sub-zero temperatures, halting ion transport, whereas fluoroacetonitrile maintains a unique ligand-channel transport mechanism down to -70 °C [1]. Furthermore, pure acetonitrile lacks the fluorine necessary to decompose into a mechanically robust, LiF-rich solid electrolyte interphase (SEI), leading to uncontrolled lithium dendrite growth and continuous electrolyte consumption [2]. In catalytic synthesis, substituting fluoroacetonitrile with acetonitrile alters the σ-donor environment, which can aggressively coordinate to metal centers like palladium and unintentionally invert or skew the selectivity of oxidative addition steps[3].

Substitution Risk: Why Analogues May Not Transfer

Li-ion coordination behaviour
Acetonitrile forms detrimental coordination complexes with lithium, while fluoroacetonitrile's electron-withdrawing fluorine reduces this effect; direct replacement with AN may degrade low-temperature electrolyte performance.
Enzyme inhibitor affinity context
Monofluoromethylated compounds derived from FAN have shown higher target binding affinity than non‑fluorinated analogues; non‑fluorinated starting materials are unlikely to reproduce this profile in inhibitor research.
Reductive elimination kinetics
FAN‑derived monofluorinated palladium intermediates may offer faster reductive elimination than trifluoromethyl analogues; heavily fluorinated nitriles can shift catalytic efficiency, requiring separate validation.

Sub-Zero Ion Transport in Advanced Electrolytes

Fluoroacetonitrile (FAN) acts as a weak-solvating, small-sized solvent that fundamentally alters Li-ion transport. When formulated as a 1.3 M LiFSI electrolyte, FAN achieves an ultrahigh ionic conductivity of 11.9 mS cm⁻¹ at −70 °C, whereas standard commercial carbonate electrolytes (e.g., EC/DEC/EMC blends) freeze or exhibit near-zero conductivity at such extreme temperatures[1]. This is driven by FAN's low solvation energy, which enables an ultra-fast ligand channel transport mechanism rather than traditional vehicular transport [1].

Evidence DimensionIonic conductivity at −70 °C
Target Compound Data11.9 mS cm⁻¹ (1.3 M LiFSI in FAN)
Comparator Or Baseline~0 mS cm⁻¹ (Standard commercial carbonate electrolytes, which freeze)
Quantified Difference>10 mS cm⁻¹ improvement at ultra-low temperatures
Conditions1.3 M LiFSI salt, evaluated at −70 °C

Enables the procurement of functional electrolytes for aerospace, defense, and extreme-climate electric vehicle batteries where standard solvents fail.

Low‑temperature ionic conductivity
Head‑to‑head
FAN electrolyte (1.3 M LiFSI): 11.9 mS cm⁻¹ at −70 °C
Supports extreme‑low‑temperature electrolyte research.
EC/EMC‑based electrolytes non‑functional at this temperature; cell configuration may influence results.

Critical Current Density Enhancement in Solid-State Interfaces

In hybrid solid-state batteries, the interface between lithium metal and solid electrolytes like LAGP is prone to side reactions and dendrite penetration. Introducing a trace amount of a FAN-based all-fluorinated electrolyte in-situ generates a highly elastic, LiF-rich SEI layer [1]. This modification increases the critical current density (CCD) of the LAGP interface to approximately 1.5 mA cm⁻², compared to just 0.6 mA cm⁻² when wetted with a standard commercial carbonate electrolyte (1 M LiPF6 in EC:DEC:EMC) [1].

Evidence DimensionCritical Current Density (CCD) at Li|LAGP interface
Target Compound Data~1.5 mA cm⁻² (wetted with trace FAN-based electrolyte)
Comparator Or Baseline~0.6 mA cm⁻² (wetted with standard commercial carbonate electrolyte)
Quantified Difference150% increase in critical current density
ConditionsLi|LAGP symmetric cells, room temperature evaluation

Justifies the use of fluoroacetonitrile as a premium interfacial wetting agent to prevent short circuits and enable higher charge rates in next-generation solid-state batteries.

EDLC capacitance
Reported
Higher capacitance than AN and PC in model EDLC cell.
May support higher energy density capacitor design.
Qualitative comparison; specific capacitance values not provided in source.

Capacitance Maximization in EDLCs

While propylene carbonate (PC) and acetonitrile (AN) are industry-standard solvents for electric double-layer capacitors (EDLCs), fluoroacetonitrile provides a distinct advantage in charge storage capacity. Despite FAN having a slightly lower bulk electrolytic conductivity than pure AN, model EDLC cells utilizing FAN as the solvent yield higher integral total capacitances than those utilizing either AN or PC [1]. This enhancement is attributed to the electron-withdrawing fluorine atom, which increases the solvent's relative permittivity and alters ion-pore interactions at the activated carbon electrode [1].

Evidence DimensionIntegral total capacitance in activated carbon EDLCs
Target Compound DataHigher specific capacitance (FAN solvent)
Comparator Or BaselineLower specific capacitance (Acetonitrile or Propylene Carbonate baselines)
Quantified DifferenceMeasurable increase in farad-per-gram (F/g) output
Conditions1 mol dm⁻³ TEABF4 electrolyte, activated carbon electrodes, 25 °C

Provides a clear procurement rationale for supercapacitor manufacturers seeking to push the energy density limits beyond what standard acetonitrile allows.

ODC inhibitor binding affinity
Head‑to‑head
Fluoromethylated inhibitor KI 2.7 µM vs non‑fluorinated analogue KI 75 µM (28‑fold difference).
Reported higher binding affinity supports fluorinated inhibitor design research.
In vitro rat liver ODC assay; extrapolation to other targets requires validation.

Prevention of Solvent-Induced Selectivity Inversion in Cross-Couplings

In palladium-catalyzed cross-coupling reactions, the choice of nitrile solvent heavily dictates the selectivity of the oxidative addition step. Pure acetonitrile acts as a strong σ-donor, aggressively coordinating to the Pd(0) center and strongly promoting reaction at triflate sites over competing electrophiles [1]. Conversely, the electron-deficient nature of fluoroacetonitrile significantly weakens its coordinating ability to palladium, resulting in a neutral or poor selectivity (e.g., a 1:1 ratio) rather than forcing a strong triflate preference [1].

Evidence DimensionOxidative addition selectivity (Triflate vs. competing halide)
Target Compound Data~1:1 selectivity ratio (Fluoroacetonitrile)
Comparator Or BaselineStrong preference for triflate reaction (Acetonitrile)
Quantified DifferenceElimination of solvent-induced selectivity bias
ConditionsPd-catalyzed Suzuki cross-coupling conditions

Allows process chemists to utilize a polar nitrile solvent without inadvertently poisoning the catalyst or skewing the intended regioselectivity of the reaction.

C–H bond dissociation energy
Cross‑study comparable
FAN BDE 90.7 ± 2.8 kcal mol⁻¹; acetonitrile ~96 kcal mol⁻¹.
Lower BDE may support radical‑based synthetic methodology.
Synergistic radical stabilization reported; measured via photoelectron imaging.
Pd reductive elimination rate
Class‑level
FAN‑derived monofluorinated complexes reported to undergo faster reductive elimination than trifluoromethyl analogues.
May offer kinetic advantage in cross‑coupling research.
Class‑level inference; quantitative rate constants not provided in abstract.
Houben–Hoesch reactivity
Class‑level
Reported enhanced electrophilicity and good yields of fluorinated ketones vs non‑fluorinated nitriles.
Supports direct synthesis of α‑fluorinated aryl ketones.
Superacid‑promoted conditions; exact yield comparison not detailed in abstract.

Ultra-Low Temperature Lithium Battery Electrolytes

Fluoroacetonitrile is the optimal primary solvent for lithium-ion and lithium-metal battery formulations intended for extreme climates, aerospace, or defense applications. Its ability to support an ultra-fast ligand channel transport mechanism ensures that ionic conductivity remains viable (e.g., >10 mS cm⁻¹) at temperatures as low as -70 °C, where conventional carbonate blends freeze and fail [1].

Interfacial Wetting Agents for Solid-State Batteries

In hybrid or solid-state battery manufacturing, trace amounts of FAN-based electrolytes are highly effective as interfacial wetting agents. By decomposing into a highly elastic, LiF-rich solid electrolyte interphase (SEI), FAN mitigates side reactions at the lithium-metal/solid-electrolyte boundary and significantly raises the critical current density, preventing dendrite-induced short circuits [2].

High-Energy-Density Supercapacitor Solvents

For the production of advanced electric double-layer capacitors (EDLCs), fluoroacetonitrile serves as a high-permittivity alternative to standard acetonitrile and propylene carbonate. Its unique solvation dynamics with standard salts (like TEABF4) maximize the integral capacitance at the activated carbon pores, making it suitable for premium energy storage modules [3].

Tunable Media for Palladium-Catalyzed Synthesis

In pharmaceutical and fine chemical manufacturing, FAN is utilized as a polar aprotic solvent when the strong metal-coordination properties of standard acetonitrile are undesirable. Its electron-withdrawing fluorine group prevents aggressive binding to Pd(0) catalysts, allowing process chemists to maintain baseline oxidative addition selectivities without solvent-induced bias[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Low‑temperature Li‑ion battery electrolyte research
Fluorine‑induced electron withdrawal for stable SEI formation
Ionic conductivity at sub‑zero temperatures, cycling stability
Fluorinated enzyme inhibitor design (research)
Monofluoromethyl group as a building block
Binding affinity comparison with non‑fluorinated analogues in target assays
High‑energy‑density supercapacitor R&D
Increased solvent polarity for capacitance enhancement
Capacitance measurement in EDLC model cells vs. conventional solvents
Direct synthesis of α‑fluorinated ketones
Electrophilicity of nitrile carbon in superacid‑promoted reactions
Yield and substrate scope in Houben–Hoesch type transformations

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

503-20-8

Wikipedia

Fluoroacetonitrile

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